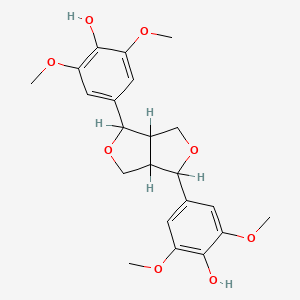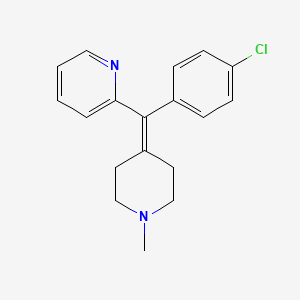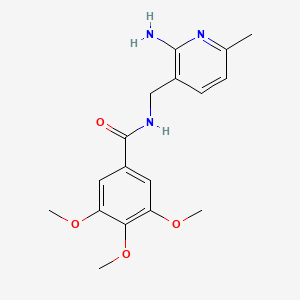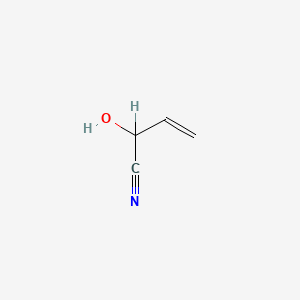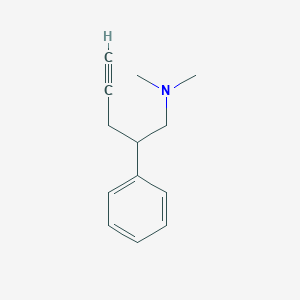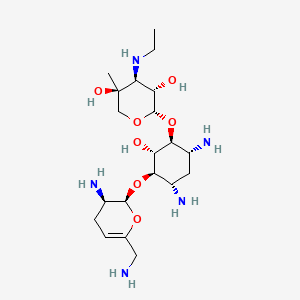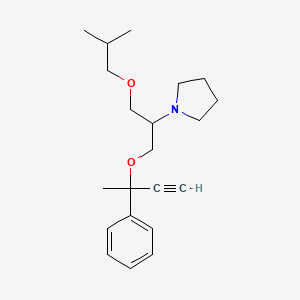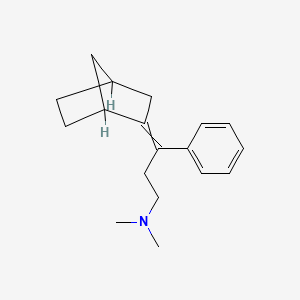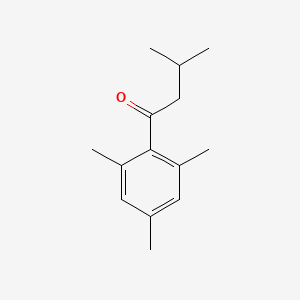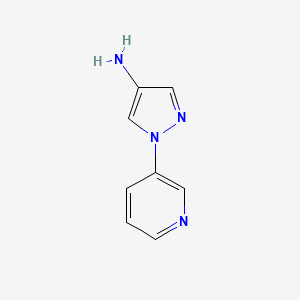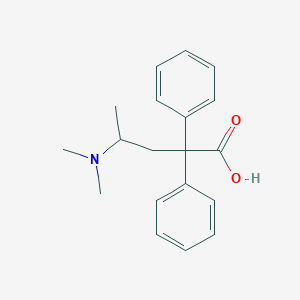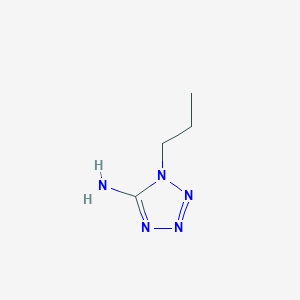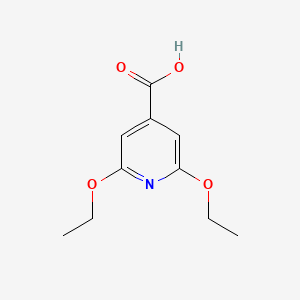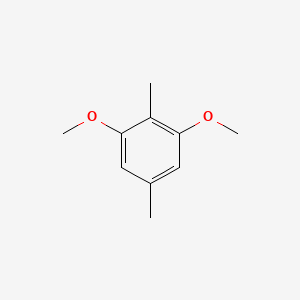
1,3-Dimethoxy-2,5-dimethylbenzene
Overview
Description
1,3-Dimethoxy-2,5-dimethylbenzene is an organic compound with the chemical formula C<sub>10</sub>H<sub>14</sub>O<sub>2</sub> . It belongs to the class of dimethoxybenzenes and is characterized by two methoxy (–OCH<sub>3</sub>) groups attached to the benzene ring at positions 1 and 3, as well as two methyl (–CH<sub>3</sub>) groups at positions 2 and 5.
Synthesis Analysis
The synthesis of 1,3-dimethoxy-2,5-dimethylbenzene involves various methods, including Friedel-Crafts alkylation . In this reaction, the corresponding dimethoxybenzene is treated with an appropriate alkylating agent (such as methyl chloride) in the presence of a Lewis acid catalyst (usually aluminum chloride). The reaction proceeds via electrophilic aromatic substitution, resulting in the substitution of hydrogen atoms with methyl groups.
Molecular Structure Analysis
The molecular structure of 1,3-dimethoxy-2,5-dimethylbenzene consists of a benzene ring with the following substituents:
- Two methoxy groups (–OCH<sub>3</sub>) at positions 1 and 3.
- Two methyl groups (–CH<sub>3</sub>) at positions 2 and 5.
Chemical Reactions Analysis
1,3-Dimethoxy-2,5-dimethylbenzene can participate in various chemical reactions, including:
- Electrophilic aromatic substitution : Due to the electron-donating nature of the methoxy groups, the compound is susceptible to electrophilic attack on the benzene ring.
- Oxidation reactions : The methoxy groups can be oxidized to hydroxyl groups under appropriate conditions.
- Alkylation and acylation reactions : The methyl groups can be further substituted with other alkyl or acyl groups.
Physical And Chemical Properties Analysis
- Physical state : 1,3-Dimethoxy-2,5-dimethylbenzene exists as a solid or semi-solid compound.
- Melting point : The melting point is typically in the range of 50°C to 60°C .
- Solubility : It is sparingly soluble in water but dissolves well in organic solvents like ethanol and acetone.
Scientific Research Applications
Synthesis and Chemical Properties
Bromination and Conversion into Sulfur-functionalised Benzoquinones : The bromination of 1,4-dimethoxy-2,3-dimethylbenzene, closely related to 1,3-dimethoxy-2,5-dimethylbenzene, has been studied under various conditions, resulting in several bromination products. One significant outcome is the creation of sulfur-containing quinone derivatives (Aitken et al., 2016).
Structural Analysis and Crystallography : Research on 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene has provided insights into its molecular structure, including orientations of methoxy groups and bond angles, which are crucial for understanding its chemical behavior (Wiedenfeld et al., 2004).
Reactivity in Nucleophilic Substitution : The reactivity of compounds like 3,6-dimethoxy-3,6-dimethylcyclohexa-1,4-diene, which can be derived from compounds similar to 1,3-dimethoxy-2,5-dimethylbenzene, has been explored. This research is significant for understanding the mechanisms of nucleophilic substitution in xylene derivatives (Alonso et al., 1990).
Decomposition Studies : The decomposition pathways of radical cations derived from 1,4-dimethoxybenzene and 1,4-dimethoxy-2,5-dimethylbenzene have been studied, revealing important insights into their chemical stability and reactivity (Nishinaga et al., 1974).
Electrochemical Functionalization : The anodic oxidation of derivatives, such as 1,3-diisopropylbenzene, leading to dimethoxy-functionalized products, demonstrates the potential for electrochemical modification of similar compounds (Bohn et al., 2010).
Theoretical Studies on Derivatives : Quantum-chemical calculations on derivatives of trans-stilbene, including those substituted by methoxy side groups, provide theoretical insights into the torsion potentials and molecular behavior of similar compounds (Lhost & Brédas, 1992).
Biological and Environmental Applications
Microbial Mineralization : Research on the microbial mineralization of aromatic hydrocarbons like 1,3-dimethylbenzene (m-xylene) under anoxic conditions reveals the potential biodegradation pathways that could also apply to similar compounds (Zeyer et al., 1986).
Bacterial Degradation : Studies on bacteria capable of degrading 1,2-dimethylbenzene, with insights into the enzymes and metabolic pathways involved, are relevant for understanding how similar compounds might be biologically processed (Schraa et al., 2004).
Safety And Hazards
- Safety precautions : Handle with care, wear appropriate protective equipment (gloves, goggles), and work in a well-ventilated area.
- Hazard statements : It may cause skin and eye irritation (H315, H319).
- Precautionary statements : Avoid contact with skin and eyes (P264, P280). In case of contact, rinse thoroughly with water (P302+P352, P305+P351+P338).
- MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Future Directions
Research on 1,3-dimethoxy-2,5-dimethylbenzene continues to explore its synthetic applications, potential biological activities, and utilization in drug discovery or material science.
Remember that this analysis is based on available information, and further studies may reveal additional insights into this compound’s properties and applications.
properties
IUPAC Name |
1,3-dimethoxy-2,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-5-9(11-3)8(2)10(6-7)12-4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUXLBFXMAOOQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335368 | |
| Record name | 1,3-dimethoxy-2,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethoxy-2,5-dimethylbenzene | |
CAS RN |
21390-25-0 | |
| Record name | 1,3-dimethoxy-2,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



